molecular formula C9H7BrN2O3 B572624 4-Bromo-2-methyl-7-nitroisoindolin-1-one CAS No. 1257996-66-9

4-Bromo-2-methyl-7-nitroisoindolin-1-one

Cat. No. B572624
M. Wt: 271.07
InChI Key: XLPCFZWYPADLOO-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-7-nitroisoindolin-1-one is a chemical compound with the molecular formula C9H7BrN2O3 . It is used in the field of chemistry, particularly in the synthesis of heterocyclic building blocks .


Synthesis Analysis

The synthesis of 4-Bromo-2-methyl-7-nitroisoindolin-1-one involves several steps . An 8M solution of methylamine in ethanol is added to a solution of methyl 3-Bromo-2-(bromomethyl)benzoate in THF and stirred for 2 hours. The reaction mixture is then concentrated to dryness and the residue is triturated with water. The solids produced are collected by filtration and dried to afford 4-bromo-2-methyl-2,3-dihydroisoindolin-1-one which is used immediately in the next step. A cold suspension of 4-bromo-2-methyl-2,3-dihydroisoindolin-1-one in concentrated sulfuric acid is then treated with a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction mixture is stirred for 30 minutes at 0°C and 2 hours at room temperature. The reaction mixture is then poured into an ice-water mixture and the precipitate that forms is collected by filtration and washed with water .


Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-2-methyl-7-nitroisoindolin-1-one are primarily related to its synthesis as described above .

Safety And Hazards

The safety and hazards associated with 4-Bromo-2-methyl-7-nitroisoindolin-1-one are not explicitly mentioned in the search results .

properties

IUPAC Name

4-bromo-2-methyl-7-nitro-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c1-11-4-5-6(10)2-3-7(12(14)15)8(5)9(11)13/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPCFZWYPADLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2C1=O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-7-nitroisoindolin-1-one

Synthesis routes and methods

Procedure details

To a cold suspension of 4-bromo-2-methyl-2,3-dihydroisoindol-1-one (60 g, 265 mmol) in concentrated sulfuric acid (60 mL) was added pre-cooled mixture of conc. nitric acid (12.5 mL, 265 mmol) and conc. sulfuric acid (60 mL) over 20 min. The reaction mixture was stirred for 30 min at 0° C. and 2 h at room temperature. The reaction mixture was poured over ice-water mixture (300 mL). The precipitate was filtered, washed with water (3×100 mL) and suspended in isopropanol (200 mL). The slurry was heated on steam bath and cooled. The solid was filtered and dried in air to give 53 g (74%) of the title compound. 1H NMR (CDCl3, 300 MHz) δ 3.22 (s, 3H), 4.36 (s, 2H), 7.67 (d, J=8.4 Hz, 1H), 7.78 (d, J=8.4 Hz, 1H).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
74%

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